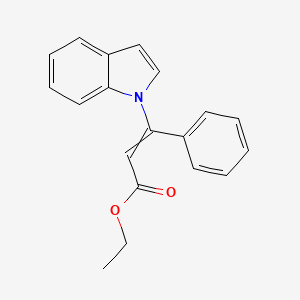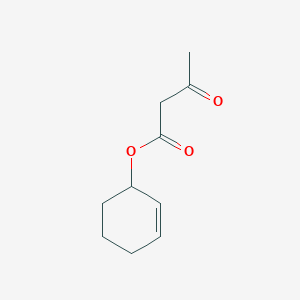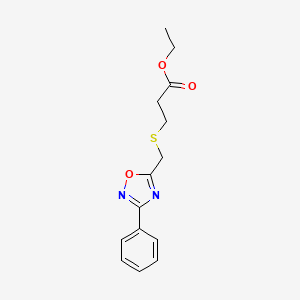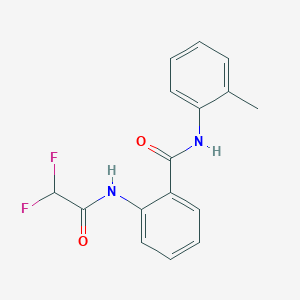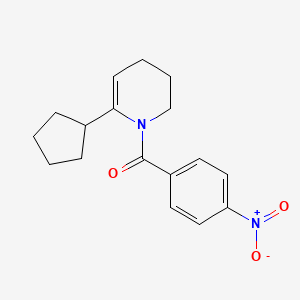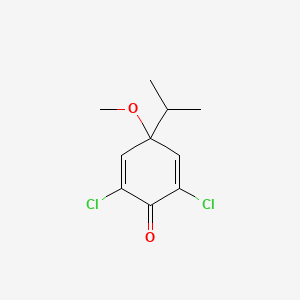
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine, methoxy, and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl group is introduced to an aromatic ring using a Lewis acid catalyst such as aluminum chloride. This is followed by a series of substitution reactions to introduce the chlorine and methoxy groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to cyclohexadienols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienols, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-methoxyphenol
- 2,6-Dichloro-4-methoxybenzaldehyde
- 2,6-Dichloro-4-methoxybenzoic acid
Uniqueness
Compared to these similar compounds, 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61306-40-9 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
2,6-dichloro-4-methoxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-6(2)10(14-3)4-7(11)9(13)8(12)5-10/h4-6H,1-3H3 |
Clé InChI |
MVIRHZULNKRLAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C=C(C(=O)C(=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


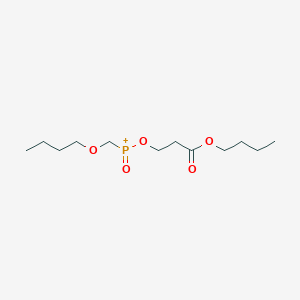
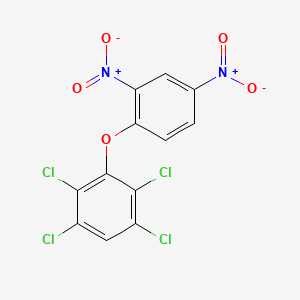

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
